(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid
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Overview
Description
(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid is a complex organic compound with a unique structure that includes a carboxyvinyl group, a methoxyphenylsulfonamido group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Carboxyvinyl Intermediate: This step involves the reaction of a suitable precursor with a carboxyvinylating agent under controlled conditions to form the carboxyvinyl intermediate.
Introduction of the Methoxyphenylsulfonamido Group: The carboxyvinyl intermediate is then reacted with a methoxyphenylsulfonamide derivative in the presence of a suitable catalyst to introduce the methoxyphenylsulfonamido group.
Formation of the Hydroxybenzoic Acid Moiety: Finally, the compound is subjected to a reaction with a hydroxybenzoic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A simpler compound with similar structural features but lacking the carboxyvinyl and methoxyphenylsulfonamido groups.
Sulfanilamide: Contains the sulfonamido group but lacks the carboxyvinyl and hydroxybenzoic acid moieties.
Methoxybenzoic Acid: Similar to (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid but without the sulfonamido group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO8S/c1-26-14-6-2-10(3-7-16(20)21)8-15(14)27(24,25)18-11-4-5-12(17(22)23)13(19)9-11/h2-9,18-19H,1H3,(H,20,21)(H,22,23)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUFLRGNKQDQS-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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